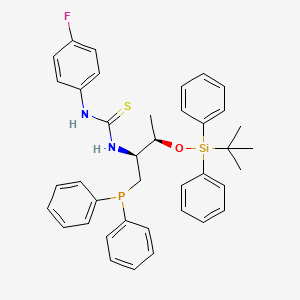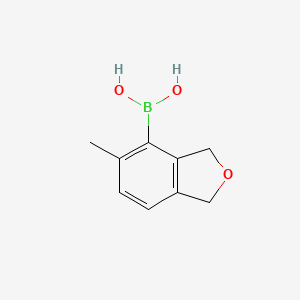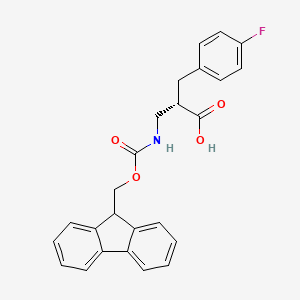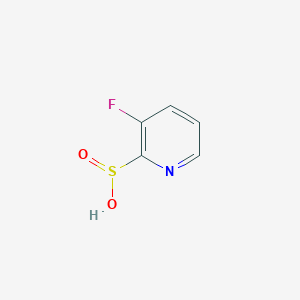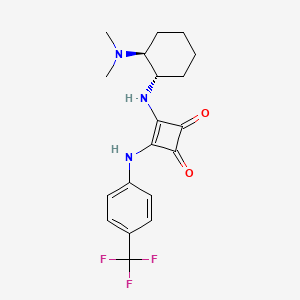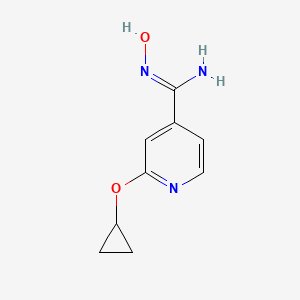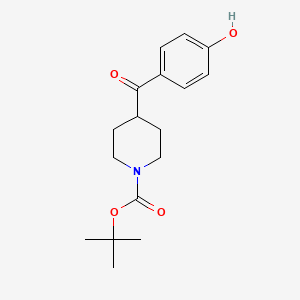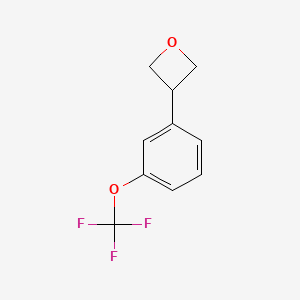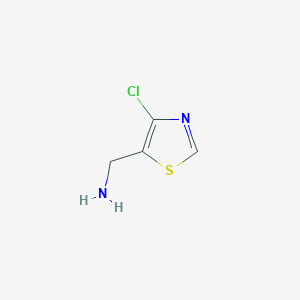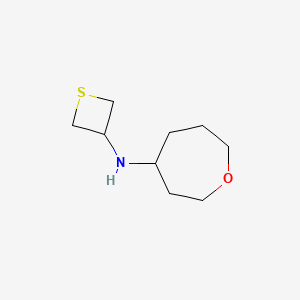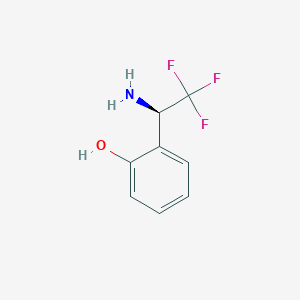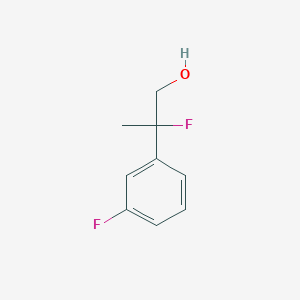![molecular formula C10H18N2O2 B12952455 tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)
tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound featuring a diazabicyclo structure. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions. Its structure includes a tert-butyl ester group, which provides steric hindrance and influences its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the Diazabicyclo Structure: This can be achieved through a cyclization reaction involving appropriate precursors. For example, starting from a suitable diamine and a diester, the cyclization can be induced under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl ester can be introduced via esterification reactions. This often involves the reaction of the diazabicyclo compound with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The diazabicyclo structure allows for various substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid structure and functional groups.
Medicine
In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.
Industry
Industrially, this compound is utilized in the production of polymers and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazabicyclo structure allows for specific binding interactions, influencing biological pathways and chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of two nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have only one nitrogen atom or different substituents.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
tert-butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Clave InChI |
UXAWXZDXVOYLII-SFYZADRCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]1CN2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC1CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
